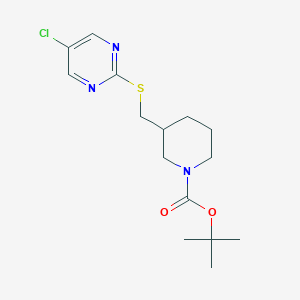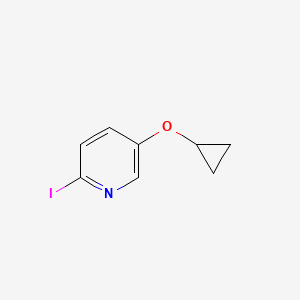
5-Cyclopropoxy-2-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-iodopyridine is a heterocyclic organic compound with the molecular formula C8H8INO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are substituted by iodine and cyclopropoxy groups, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-iodopyridine typically involves the iodination of 5-cyclopropoxypyridine. One common method is the reaction of 5-cyclopropoxypyridine with iodine and a suitable oxidizing agent, such as iodotrimethylsilane, under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclopropoxy-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often catalyzed by palladium or copper complexes.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium or Copper Catalysts: Used in coupling reactions to facilitate the formation of new bonds.
Oxidizing Agents: Such as iodotrimethylsilane for iodination reactions.
Major Products:
Aminopyridines: Formed through amination reactions.
Various Heterocycles: Formed through coupling reactions with different partners.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-iodopyridine is used in various fields of scientific research:
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-iodopyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing iodine atom, making it more susceptible to nucleophilic attack . This activation facilitates various substitution and coupling reactions, allowing the compound to form new bonds and structures.
Vergleich Mit ähnlichen Verbindungen
2-Iodopyridine: Another iodinated pyridine with similar reactivity but different substitution patterns.
3-Iodopyridine: Similar in structure but with iodine at the 3-position, leading to different reactivity and applications.
Uniqueness: 5-Cyclopropoxy-2-iodopyridine is unique due to the presence of both the cyclopropoxy and iodine substituents, which confer distinct reactivity and potential for forming diverse chemical structures .
Eigenschaften
Molekularformel |
C8H8INO |
|---|---|
Molekulargewicht |
261.06 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-iodopyridine |
InChI |
InChI=1S/C8H8INO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2 |
InChI-Schlüssel |
IRQMKMLUQSAHLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CN=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)
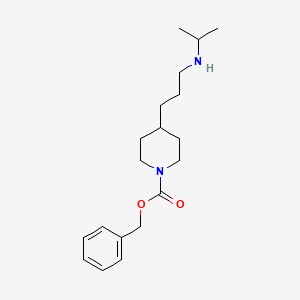
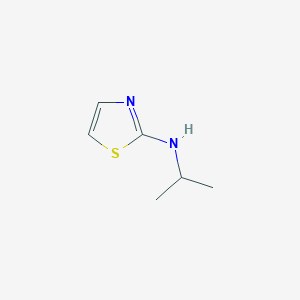
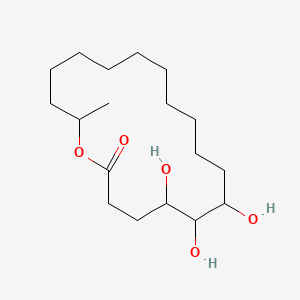

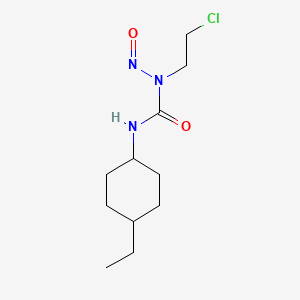
![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)

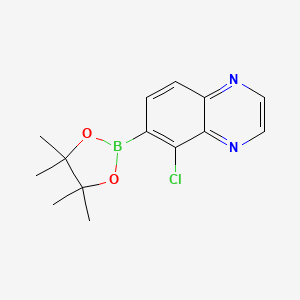
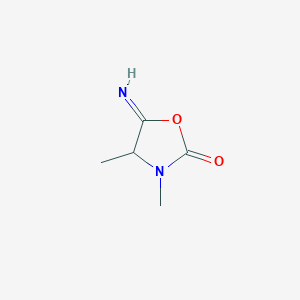
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)

